molecular formula C15H23F2NO3 B7627740 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

Katalognummer B7627740
Molekulargewicht: 303.34 g/mol
InChI-Schlüssel: HMPHCGQIVLUUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Wirkmechanismus

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid works by inhibiting the catalytic activity of PARP, which is essential for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells are particularly sensitive to PARP inhibition because they have defects in DNA repair mechanisms, such as homologous recombination, which makes them reliant on PARP for survival.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for specific targeting of PARP activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that include 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid and other PARP inhibitors or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could improve patient selection for these therapies. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy, which could enhance the immune response to cancer cells. Finally, there is interest in the development of new PARP inhibitors with improved pharmacokinetic properties and efficacy.

Synthesemethoden

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(aminomethyl)propanoic acid. The resulting product is purified by column chromatography to obtain 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and lung cancer. In addition, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib, in the treatment of cancer.

Eigenschaften

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)7-5-12(6-8-15)14(21)18-9-1-2-11(10-18)3-4-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHCGQIVLUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.